Radotinib - 926037-48-1

Radotinib

Catalog Number: EVT-287170
CAS Number: 926037-48-1
Molecular Formula: C27H21F3N8O
Molecular Weight: 530.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Radotinib is a tyrosine kinase inhibitor that has been developed for the treatment of chronic myeloid leukemia (CML). It was first approved for use in South Korea in 2012 and has since been approved in other countries. This paper aims to provide a comprehensive review of radotinib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Mechanism of Action

Radotinib exerts its anti-cancer effects primarily by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase found in CML cells. [] The BCR-ABL protein drives uncontrolled proliferation and survival of leukemia cells. Radotinib competitively binds to the ATP-binding site of BCR-ABL, preventing its phosphorylation activity and downstream signaling cascades responsible for leukemic cell growth and survival. [, ]

Beyond BCR-ABL inhibition, Radotinib exhibits multi-targeted kinase inhibitory activity. [] It can inhibit PDGFR, blocking its associated signaling pathways and potentially hindering angiogenesis. [] Radotinib also demonstrates inhibitory effects on Src family kinases, which play a role in various cellular processes including proliferation, differentiation, and survival. [, ] Additionally, it inhibits c-KIT, another tyrosine kinase implicated in certain types of cancer. []

In the context of prion diseases, Radotinib's mechanism of action is believed to involve the inhibition of c-Abl tyrosine kinase. [] While the precise role of c-Abl in prion propagation is not fully elucidated, its inhibition by Radotinib has been shown to reduce prion deposition and prolong survival times in prion-infected animal models. [] Similarly, in a preclinical Parkinson's disease model, Radotinib's neuroprotective effects are attributed to its inhibition of c-Abl activation, which is implicated in α-synuclein-induced toxicity. []

Hematological Malignancies:

  • Chronic Myeloid Leukemia: Radotinib is primarily investigated and approved for the treatment of CML, particularly in patients who are resistant or intolerant to first-line TKIs like imatinib. [, , , , , , , ] Research demonstrates that Radotinib achieves higher and faster rates of complete cytogenetic response and major molecular response compared to imatinib in newly diagnosed CML patients. [, ] It also exhibits efficacy in patients who have failed prior TKI therapies. []
  • Acute Myeloid Leukemia: Emerging research suggests a potential role for Radotinib in AML therapy. Studies show that Radotinib induces apoptosis and differentiation in AML cell lines, suggesting its ability to target leukemic cells directly. [, ] Further investigations are warranted to confirm its clinical utility in AML.
  • Multiple Myeloma: Preclinical evidence suggests that Radotinib can inhibit multiple myeloma cell proliferation by suppressing STAT3 signaling, a pathway often dysregulated in this malignancy. [] While promising, this finding requires further validation in clinical settings.

Neurodegenerative Diseases:

  • Prion Diseases: Radotinib's ability to cross the blood-brain barrier and inhibit c-Abl tyrosine kinase has spurred research into its potential as an anti-prion agent. [] Preclinical studies have demonstrated that Radotinib inhibits prion protein deposition and extends survival times in prion-infected animal models. [] These findings warrant further exploration for possible therapeutic applications in human prion diseases.
  • Parkinson's Disease: In vitro and in vivo studies using a preclinical Parkinson's disease model demonstrate that Radotinib exerts neuroprotective effects by inhibiting c-Abl activation and attenuating α-synuclein-induced toxicity. [] These results suggest a potential therapeutic avenue for Radotinib in Parkinson's disease, but further research is necessary.
  • Pharmacokinetic Studies: Radotinib's pharmacokinetic properties have been investigated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. [] These analytical methods allow for accurate quantification of Radotinib levels in human plasma, enabling pharmacokinetic studies and potentially aiding in dose optimization. [, ]

Immunology:

  • Natural Killer Cell Activation: In addition to direct anti-cancer activity, Radotinib has been shown to enhance natural killer (NK) cell cytotoxicity against certain solid tumor cells. [] This effect appears to be mediated by Fas signaling, suggesting a potential for Radotinib in immunomodulatory therapies. []
Future Directions
  • Optimization of Dosage Regimens: Further research is needed to optimize Radotinib dosage regimens based on individual patient characteristics such as body weight and genetic variations to minimize toxicity and maximize efficacy. [, ]

Imatinib

    Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML). It acts by selectively inhibiting the BCR-ABL1 fusion protein, which is the oncogenic driver in CML [, , , , , , , , , , ].

Nilotinib

    Compound Description: Nilotinib is another second-generation BCR-ABL1 TKI, like Radotinib, often employed in treating CML patients who have developed resistance or intolerance to Imatinib. It demonstrates greater potency and a different side effect profile compared to Imatinib [, , , , , , , , ].

Dasatinib

    Compound Description: Dasatinib is a second-generation BCR-ABL1 TKI, similar to Radotinib and Nilotinib, used in treating Imatinib-resistant or intolerant CML cases. It demonstrates efficacy against a broader range of BCR-ABL1 mutations and possesses a unique side effect profile [, , , , , , , , , ]. Notably, Dasatinib has been associated with an increased risk of pulmonary arterial hypertension (PAH), a severe side effect [].

Bosutinib

    Compound Description: Bosutinib is a second-generation BCR-ABL1 TKI indicated for CML patients resistant or intolerant to prior TKI therapies, including Imatinib. It offers a distinct clinical profile compared to other second-generation TKIs [, , , , ].

Ponatinib

    Compound Description: Ponatinib is a third-generation BCR-ABL1 TKI that exhibits potent activity against most BCR-ABL1 mutations, notably including the T315I mutation, which confers resistance to most other TKIs [, , , , ]. This makes it a valuable treatment option for patients with CML who have developed resistance to multiple lines of TKI therapy.

    Relevance: While both Ponatinib and Radotinib target the BCR-ABL1 kinase, they differ significantly in their generation and clinical application. Ponatinib, a third-generation TKI, demonstrates activity against a broader spectrum of BCR-ABL1 mutations, including the highly resistant T315I mutation, which Radotinib, a second-generation TKI, doesn't effectively target [, , , , ]. Therefore, Ponatinib is often reserved for treating CML patients who haven't responded to multiple other TKIs, including potentially Radotinib.

Flumatinib

    Compound Description: Flumatinib is a second-generation BCR-ABL1 TKI used in treating CML patients, especially those with resistance or intolerance to prior TKI therapy []. It is known for its higher selectivity and potency against BCR-ABL1 kinase compared to Imatinib.

Asciminib

    Compound Description: Asciminib represents a novel class of BCR-ABL1 inhibitors that function as allosteric inhibitors, binding to a different site on the BCR-ABL1 kinase compared to ATP-competitive inhibitors like Radotinib []. This unique mechanism of action allows Asciminib to potentially overcome resistance caused by mutations in the ATP-binding site.

    Relevance: Asciminib and Radotinib, while both targeting BCR-ABL1, differ significantly in their binding modes and mechanisms of action []. Asciminib's allosteric binding mechanism might be advantageous in overcoming resistance mutations that affect the ATP-binding site, a common mechanism of resistance to TKIs like Radotinib. This distinction suggests Asciminib's potential role in treating CML patients who have developed resistance to Radotinib or other ATP-competitive TKIs.

Properties

CAS Number

926037-48-1

Product Name

Radotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C27H21F3N8O

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Synonyms

4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide
4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride
IY5511
IY5511HCl
radotini

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.